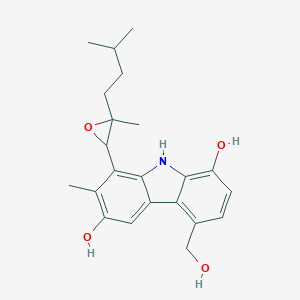

Epocarbazolin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Épocarbazoline-A est un alcaloïde de carbazole naturel isolé de la bactérie Streptomyces anulatus T688-8. Elle est connue pour son activité inhibitrice puissante contre l’enzyme 5-lipoxygénase, ce qui en fait un candidat prometteur pour le traitement des affections inflammatoires et allergiques telles que l’asthme et le psoriasis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Épocarbazoline-A peut être synthétisée en utilisant des réactions catalysées par des métaux de transition. Les méthodes les plus courantes impliquent des réactions de cyclisation catalysées par le fer ou le palladium. Ces méthodes offrent l’avantage de blocs de construction fonctionnalisés, qui peuvent être combinés par le biais de réactions de couplage catalysées ou médiées par des métaux de transition .

Méthodes de production industrielle

La production industrielle de l’Épocarbazoline-A implique des processus de fermentation utilisant la bactérie Streptomyces anulatus T688-8. La bactérie est cultivée dans des milieux définis chimiquement ou des milieux organiques naturels, puis le composé est isolé du bouillon de culture .

Analyse Des Réactions Chimiques

Types de réactions

L’Épocarbazoline-A subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des époxydes.

Réduction : Elle peut être réduite pour former des dérivés dihydro.

Substitution : Elle peut subir des réactions de substitution pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions douces.

Principaux produits formés

Oxydation : Formation d’époxydes.

Réduction : Formation de dérivés dihydro.

Substitution : Formation de divers dérivés de carbazole substitués.

Applications de la recherche scientifique

L’Épocarbazoline-A a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme composé de départ pour le développement de nouvelles méthodologies synthétiques.

Biologie : Étudiée pour son rôle dans l’inhibition de la 5-lipoxygénase, une enzyme impliquée dans la réponse inflammatoire.

Médecine : Recherchée pour ses applications thérapeutiques potentielles dans le traitement de l’asthme, du psoriasis et d’autres affections inflammatoires.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et comme composé modèle pour l’étude de l’inhibition enzymatique .

Applications De Recherche Scientifique

Epocarbazolin-A has several scientific research applications:

Chemistry: Used as a lead compound for the development of new synthetic methodologies.

Biology: Studied for its role in inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory response.

Medicine: Investigated for its potential therapeutic applications in treating asthma, psoriasis, and other inflammatory conditions.

Industry: Used in the development of new pharmaceuticals and as a model compound for studying enzyme inhibition .

Mécanisme D'action

L’Épocarbazoline-A exerce ses effets en inhibant l’enzyme 5-lipoxygénase (5-LOX). Cette enzyme est impliquée dans le métabolisme de l’acide arachidonique en leucotriènes, qui sont des médiateurs chimiques de l’inflammation et des réactions allergiques. En inhibant la 5-LOX, l’Épocarbazoline-A réduit la production de leucotriènes, atténuant ainsi l’inflammation et les symptômes allergiques .

Comparaison Avec Des Composés Similaires

Composés similaires

- Carbazoquinocine C

- Carbazomadurine A et B

- Neocarazostatin B

- Carquinostatin A

Unicité

L’Épocarbazoline-A est unique parmi les alcaloïdes de carbazole en raison de son activité inhibitrice puissante de la 5-lipoxygénase et de son motif de substitution novateur, qui comprend un époxyde dans la chaîne latérale. Cette structure unique contribue à sa grande spécificité et à sa puissance en tant qu’inhibiteur enzymatique .

Activité Biologique

Epocarbazolin A is a novel compound derived from the actinomycete Streptomyces anulatus T688-8, recognized for its biological activities, particularly as a potent inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are involved in inflammatory responses. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications, especially in inflammatory diseases and possibly in cancer treatment.

This compound features a unique carbazole structure with an epoxide group in its side chain, which is significant for its biological activity. The compound's structural characteristics allow it to interact effectively with 5-LOX, inhibiting its activity and thereby reducing leukotriene synthesis. This inhibition is particularly relevant in conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis.

Inhibition of 5-Lipoxygenase

Research indicates that this compound exhibits strong inhibitory effects on rat 5-LOX, with an IC50 value indicating potent activity. The mechanism involves binding to the enzyme, preventing the conversion of arachidonic acid into leukotrienes. This property positions this compound as a promising candidate for treating diseases where leukotrienes contribute to pathophysiology.

| Compound | Target Enzyme | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | 5-Lipoxygenase | <1 | Potent inhibitor |

| Epocarbazolin B | 5-Lipoxygenase | Not specified | Moderate inhibitor |

Antibacterial Activity

While primarily noted for its anti-inflammatory properties, this compound also displays weak antibacterial activity. Studies suggest that although it may not be suitable as a standalone antibacterial agent, it could be beneficial in combination therapies where inflammation plays a role in infection.

In Vivo Studies

- Inflammatory Models : In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers and symptoms. These studies highlight its potential utility in managing chronic inflammatory conditions.

- Bone Healing : Another area of investigation involves the modulation of bone healing processes. By inhibiting 5-LOX, this compound has been shown to promote osteogenesis, suggesting potential applications in bone fracture healing and osteoporosis management.

Synthesis and Evaluation

The total synthesis of this compound has been achieved successfully, allowing for further biological evaluation. The compound's synthesis involved asymmetric epoxidation techniques which are crucial for obtaining the desired biological activity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the carbazole core can significantly alter biological activity. For instance, variations in substituents on the side chain have been shown to impact both 5-LOX inhibition and antibacterial efficacy.

Propriétés

Numéro CAS |

146935-39-9 |

|---|---|

Formule moléculaire |

C22H27NO4 |

Poids moléculaire |

369.5 g/mol |

Nom IUPAC |

4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylbutyl)oxiran-2-yl]-9H-carbazole-1,6-diol |

InChI |

InChI=1S/C22H27NO4/c1-11(2)7-8-22(4)21(27-22)17-12(3)16(26)9-14-18-13(10-24)5-6-15(25)20(18)23-19(14)17/h5-6,9,11,21,23-26H,7-8,10H2,1-4H3 |

Clé InChI |

JFHJFCCMTNIENN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O |

SMILES canonique |

CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O |

Synonymes |

epocarbazolin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.